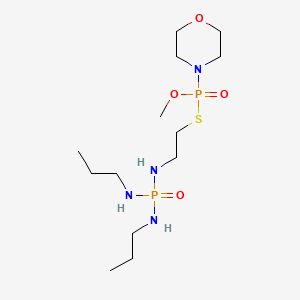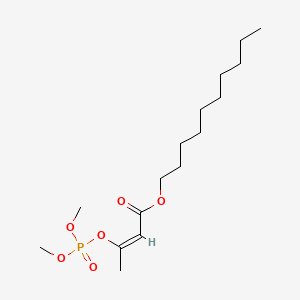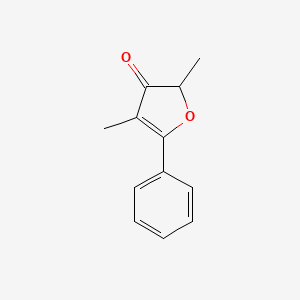![molecular formula C30H34O4 B14484828 Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate CAS No. 67125-30-8](/img/structure/B14484828.png)
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C30H34O4. It is known for its complex structure, which includes aromatic rings and ester functional groups. This compound is often used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate typically involves esterification reactions. One common method is the reaction of benzene-1,2-dicarboxylic acid with 2-butylphenylmethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzene-1,2-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Wirkmechanismus
The mechanism of action of Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that interact with specific pathways in biological systems. These interactions can modulate enzyme activity and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another ester of benzene-1,2-dicarboxylic acid, commonly used as a plasticizer.
Diisobutyl phthalate: Similar in structure but with different alkyl groups, used in various industrial applications.
Uniqueness
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate is unique due to its specific alkyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for specialized applications in research and industry, where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
67125-30-8 |
|---|---|
Molekularformel |
C30H34O4 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H34O4/c1-3-5-13-23-15-7-9-17-25(23)21-33-29(31)27-19-11-12-20-28(27)30(32)34-22-26-18-10-8-16-24(26)14-6-4-2/h7-12,15-20H,3-6,13-14,21-22H2,1-2H3 |
InChI-Schlüssel |
UXNWZRGWWBTYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC=C1COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)


![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)



